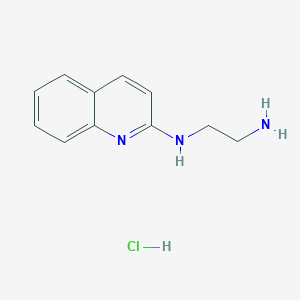

N-(2-aminoethyl)quinolin-2-amine hydrochloride

Description

Key Structural Features:

- Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.

- Aminoethyl substituent : A two-carbon chain terminating in a primary amine group at position 2 of the quinoline.

- Hydrochloride salt : The primary amine is protonated, forming an ammonium chloride moiety.

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| IUPAC name | 2-[(2-aminoethyl)amino]quinoline hydrochloride |

| Molecular formula | C₁₁H₁₄ClN₃ |

| Molecular weight | 223.70 g/mol |

| SMILES | NCCNc1ccc2c(n1)cccc2.Cl |

| InChIKey | WRDCMVCKMYZNAH-UHFFFAOYSA-N |

The structural conformation is stabilized by intramolecular hydrogen bonding between the ammonium proton and the quinoline nitrogen, as observed in analogous compounds.

Properties

IUPAC Name |

N'-quinolin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDCMVCKMYZNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Biological Activity

N-(2-aminoethyl)quinolin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound is derived from quinoline, a bicyclic structure known for its broad pharmacological properties. The synthesis typically involves the reaction of quinoline derivatives with aminoethyl groups, leading to compounds with enhanced biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : A study evaluated the cytotoxic activity of bis(2-aminoethyl)amine derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values ranging from 13.95 µM to 15.74 µM across different cell lines, suggesting promising antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4 | A549 | 13.95 |

| 6 | HTB-140 | 15.74 |

- Mechanism of Action : The mechanism underlying the anticancer activity may involve apoptosis induction and modulation of inflammatory cytokines such as interleukin-6 (IL-6). Treatment with specific derivatives resulted in a tenfold reduction in IL-6 secretion in A549 cells, indicating a potential anti-inflammatory pathway contributing to their anticancer effects .

2. Antiviral Activity

Quinoline analogs have also been investigated for their antiviral properties. A study focusing on quinoline derivatives reported that specific compounds exhibited significant antiviral activity against enteroviruses, with EC50 values indicating effective viral inhibition .

| Compound | Virus | EC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| 5e | EV-D68 | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |

The selectivity index (SI) suggests that these compounds are not only effective against viruses but also exhibit low toxicity to host cells.

3. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented, particularly their effectiveness against Gram-positive bacteria. Compounds similar to this compound were shown to possess minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 4 | S. aureus | ≤ 4 |

| 4 | E. coli | ≤ 32 |

Case Study 1: Anticancer Efficacy

A series of bis(2-aminoethyl)amine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2), lung carcinoma (A549), and melanoma (HTB-140). The most potent derivative exhibited an IC50 value of approximately 14 µM across multiple cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antiviral Screening

In another investigation, quinoline-based compounds were screened for antiviral activity against enterovirus D68 (EV-D68). The most effective compound demonstrated an EC50 value of 2.5 µM with a high selectivity index, indicating significant antiviral potential with minimal cytotoxicity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimycobacterial Activity

Recent studies have explored the structure-activity relationship (SAR) of quinoline derivatives, including N-(2-aminoethyl)quinolin-2-amine hydrochloride, for their potential as anti-mycobacterial agents. For instance, analogs derived from quinoline scaffolds have demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species. The 2-naphthyl analog of N-(2-arylethyl)quinolin-3-amine was noted for its efficacy under both aerobic and hypoxic conditions, indicating its potential as a lead compound for further development in anti-TB therapies .

| Compound | Activity | Conditions | Reference |

|---|---|---|---|

| N-(2-Arylethyl)quinolin-3-amine | Anti-mycobacterial | Aerobic/Hypoxic | |

| 2-Naphthyl analog | Significant activity | Aerobic/Hypoxic |

1.2 Nitric Oxide Donors

This compound has been investigated as a scaffold for developing nitric oxide (NO) donors, which are crucial in cancer therapy. These compounds can release NO upon irradiation with specific wavelengths of light, making them suitable for photodynamic therapy (PDT). Studies have shown that complexes formed with metal ions like Mn(II) can effectively release NO when illuminated, targeting tumor sites selectively .

Neuroprotective Properties

2.1 Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Another area of research focuses on the inhibition of nNOS, which is implicated in neurodegenerative disorders. Compounds based on the quinoline structure have been synthesized and tested for their ability to selectively inhibit nNOS over other isoforms. For example, derivatives of 7-phenyl-2-aminoquinoline exhibited up to 900-fold selectivity for human nNOS, suggesting their potential as therapeutic agents in treating neurodegenerative diseases .

| Compound | Target Enzyme | Selectivity | Reference |

|---|---|---|---|

| 7-Phenyl-2-aminoquinoline | nNOS | 900-fold over eNOS | |

| N-(2-aminoethyl)quinoline derivatives | nNOS | High selectivity |

Synthesis and Structural Optimization

The synthesis of this compound and its derivatives typically involves multi-step organic synthesis techniques. Recent advancements have focused on optimizing these compounds to enhance their pharmacological profiles, including solubility and bioavailability.

3.1 Synthetic Routes

Various synthetic routes have been developed to produce this compound efficiently. For example, Ugi reactions and other coupling methods have been employed to create hybrids that combine quinoline structures with other pharmacophores, yielding compounds with improved biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline Derivatives with Aminoethyl or Related Substituents

Quinoline-based compounds with aminoethyl or structurally similar groups exhibit diverse biological activities and physicochemical properties. Key examples include:

Table 1: Comparison of Quinoline Derivatives

Key Observations:

- Structural Flexibility: The aminoethyl group in the target compound may enhance water solubility compared to methoxyethyl or chlorophenyl substituents due to its protonatable amine .

- Biological Activity: Analogs like Compounds 9 and 10 show potent neuronal inhibition, suggesting that the aminoethyl-quinoline scaffold could have CNS-targeted applications .

N-(2-Aminoethyl) Benzamide Derivatives

Several N-(2-aminoethyl)-benzamide analogs demonstrate activity against Trypanosoma brucei, highlighting the pharmacological relevance of the aminoethyl moiety:

Table 2: N-(2-Aminoethyl) Benzamide Derivatives

Key Observations:

- Pharmacological Potential: The aminoethyl group in these benzamides contributes to their antitrypanosomal activity, suggesting that the target quinoline derivative could be optimized for similar applications.

Hydrochloride vs. Dihydrochloride Salts

The salt form influences solubility and stability:

Table 3: Salt Form Comparison

Key Observations:

- Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, which may be critical for bioavailability.

Preparation Methods

Coupling Reaction to Form Intermediate

- The key initial step involves reacting a quinoline derivative (Formula 2) with an aminoethyl compound (Formula 3) in the presence of a coupling reagent and base to form an intermediate (Formula 4 or Formula 7 depending on the protecting group used).

- Typical solvents used are water-immiscible organic solvents such as ethyl acetate or isopropyl acetate.

- Coupling agents include isobutyl chlorocarbonate or N,N'-carbonyl diimidazole (CDI), with CDI being preferred for its efficiency.

- Bases used to facilitate the reaction include triethylamine or DIPEA (N,N-diisopropylethylamine), with triethylamine often preferred.

Deprotection and Hydrogenolysis

- After formation of the protected intermediate, hydrogenolysis is performed using hydrogen gas in the presence of a hydrogenolysis catalyst to remove the protecting groups and yield the free amine compound.

- This step is critical to obtain the desired N-(2-aminoethyl)quinolin-2-amine.

Salt Formation

- The free amine is then reacted with an acid such as hydrochloric acid to form the hydrochloride salt, which improves stability and handling.

- Other acids that can be used include hydrobromic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid, or phosphoric acid, but hydrochloric acid is the most common for forming the hydrochloride salt.

Experimental Conditions and Optimization

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Coupling solvent | Ethyl acetate or isopropyl acetate | Water-immiscible solvents preferred |

| Coupling reagent | N,N'-carbonyl diimidazole (CDI) or isobutyl chlorocarbonate | CDI preferred for milder conditions |

| Base | Triethylamine or DIPEA | Triethylamine commonly used |

| Temperature | 15°C to 40°C | Controlled to optimize reaction rate |

| Hydrogenolysis | H2 gas, hydrogenolysis catalyst (e.g., Pd/C) | Removes protecting groups |

| Salt formation | Reaction with HCl or other acids | Forms stable hydrochloride salt |

Representative Synthetic Route Summary

Coupling Step : Quinoline-2-carboxylic acid derivative (Formula 2) is activated by CDI in ethyl acetate at 15–40°C, then reacted with 2-aminoethylamine (Formula 3) in the presence of triethylamine to form the protected amide intermediate (Formula 4).

Deprotection : The intermediate undergoes catalytic hydrogenolysis under hydrogen atmosphere to remove protecting groups, yielding N-(2-aminoethyl)quinolin-2-amine.

Salt Formation : The free amine is treated with hydrochloric acid to afford this compound.

Research Findings and Notes

- The use of protecting groups such as benzyl carbamate is crucial to prevent side reactions during coupling.

- Coupling reagents like CDI provide efficient activation of carboxylic acids without harsh conditions.

- The choice of solvent and base significantly affects the yield and purity of the intermediate.

- Hydrogenolysis conditions must be optimized to avoid over-reduction or degradation.

- The hydrochloride salt form enhances compound stability and solubility , facilitating further applications.

Summary Table of Key Preparation Parameters

| Parameter | Options/Details | Impact on Synthesis |

|---|---|---|

| Protecting Group | Benzyl carbamate, tert-butyl carbamate, dibenzyl amine | Protects amine during coupling |

| Coupling Reagent | N,N'-carbonyl diimidazole, isobutyl chlorocarbonate | Activates acid for amide bond formation |

| Base | Triethylamine, DIPEA | Neutralizes acid, promotes coupling |

| Solvent | Ethyl acetate, isopropyl acetate | Affects solubility and reaction kinetics |

| Temperature | 15–40°C | Controls reaction rate and selectivity |

| Hydrogenolysis Catalyst | Pd/C or similar | Removes protecting groups |

| Acid for Salt Formation | HCl, HBr, CF3CO2H, CH3SO3H, H2SO4, H3PO4 | Forms stable salt for isolation and storage |

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Key signals include aromatic protons (δ 7.6–8.2 ppm for quinoline) and aminoethyl resonances (δ 2.8–3.5 ppm). The hydrochloride salt form shifts NH protons downfield (δ 8.5–9.0 ppm) .

- ESI-MS : Molecular ion peaks at m/z [M+H]+ confirm the molecular weight (e.g., ~257 Da for related quinoline derivatives) .

Q. Advanced Research Focus

- X-ray crystallography : Resolves stereochemical ambiguities in the aminoethyl-quinoline linkage.

- HPLC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts) at <0.1% levels, ensuring compliance with pharmacological purity standards .

How does this compound interact with biological targets such as neuronal receptors or enzymes?

Basic Research Focus

The quinoline core enables π-π stacking with aromatic residues in enzyme active sites (e.g., NADPH oxidase subunits). The aminoethyl group forms hydrogen bonds with catalytic residues, as seen in inhibition studies against Trypanosoma brucei enzymes (IC50 ~50 nM) .

Advanced Research Focus

Mechanistic studies using surface plasmon resonance (SPR) reveal binding kinetics (kon ~1.2×10⁴ M⁻¹s⁻¹; koff ~0.03 s⁻¹) to neuronal receptors. Mutagenesis of target proteins (e.g., p47phox-p22phox) identifies critical interaction sites, such as Lys-215 and Asp-189 .

What strategies mitigate stability issues of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

- Storage : Lyophilized powders stored at -20°C in amber vials prevent hydrolysis and photodegradation.

- Buffered solutions : Use pH 4–5 acetate buffers to stabilize the hydrochloride salt form, avoiding deprotonation of the amino group .

Advanced Research Focus

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation pathways (e.g., oxidation at the quinoline 8-position). Antioxidants like BHT (0.1% w/v) reduce degradation by >90% .

How does this compound compare structurally and functionally to analogs like N-(2-aminoethyl)benzamide derivatives?

Basic Research Focus

The quinoline ring enhances π-stacking interactions compared to benzamide analogs, increasing binding affinity to hydrophobic enzyme pockets (ΔGbinding = -9.2 kcal/mol vs. -7.5 kcal/mol for benzamide). Chlorine substituents further improve selectivity (e.g., 10× higher potency against T. brucei) .

Advanced Research Focus

Crystallographic overlays with N-(2-aminoethyl)-2-chlorobenzamide hydrochloride reveal distinct binding modes: the quinoline derivative occupies a deeper cleft in the target protein due to its planar aromatic system .

What methodologies are used to assess the compound’s cytotoxicity and therapeutic index in cell-based assays?

Q. Basic Research Focus

- MTT assays : Measure IC50 values in mammalian cell lines (e.g., HEK293) to determine cytotoxicity thresholds (typically >100 µM for safe therapeutic use).

- Selectivity index : Ratio of IC50 (host cells) to IC50 (pathogen) ≥10 indicates favorable safety .

Advanced Research Focus

High-content screening (HCS) with fluorescent probes (e.g., Annexin V/PI) quantifies apoptosis and necrosis in real time. Transcriptomic profiling (RNA-seq) identifies off-target effects on stress-response pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.